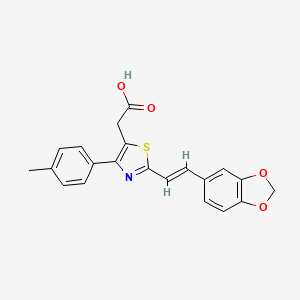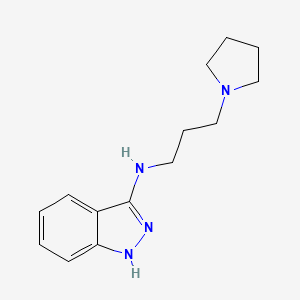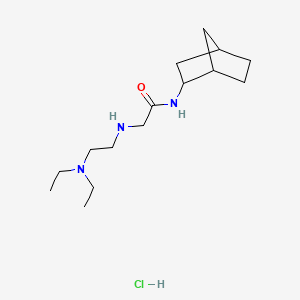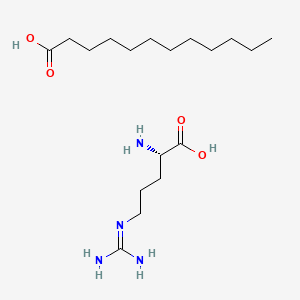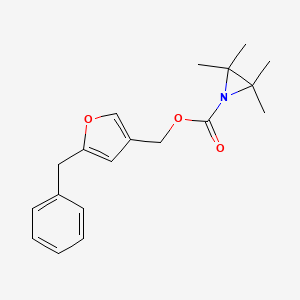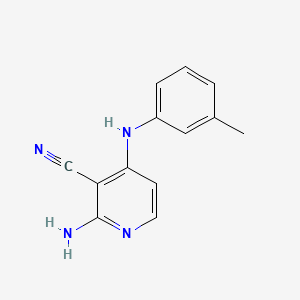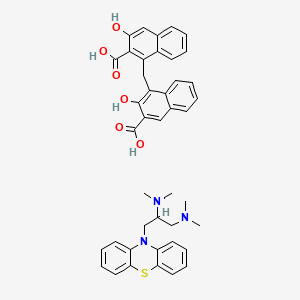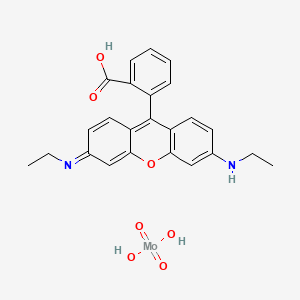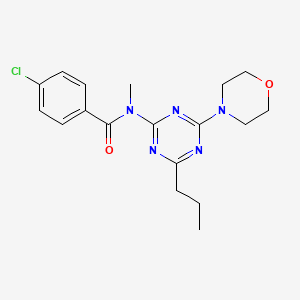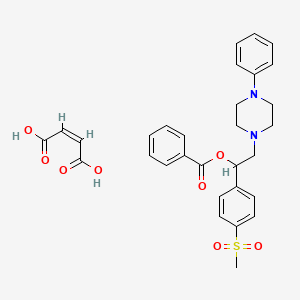
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a combination of aromatic rings, a piperazine moiety, and a benzoate ester, which may contribute to its unique chemical properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the piperazine derivative: Reacting 4-phenylpiperazine with an appropriate alkylating agent.
Introduction of the methylsulfonyl group: Using sulfonylation reactions to introduce the methylsulfonyl group onto the phenyl ring.
Esterification: Reacting the intermediate with benzoic acid or its derivatives to form the benzoate ester.
Formation of the maleate salt: Reacting the final product with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The aromatic rings and piperazine moiety may undergo reduction reactions under appropriate conditions.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible therapeutic applications due to its unique structure, which may interact with biological targets.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate hydrochloride
- 1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate sulfate
Uniqueness
1-(4-Methylsulfonylphenyl)-2-(4-phenylpiperazino)ethyl benzoate maleate may be unique due to its specific combination of functional groups, which could confer distinct chemical and biological properties compared to its analogs. The maleate salt form may also influence its solubility, stability, and bioavailability.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.
Propiedades
Número CAS |
104058-16-4 |
|---|---|
Fórmula molecular |
C30H32N2O8S |
Peso molecular |
580.6 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;[1-(4-methylsulfonylphenyl)-2-(4-phenylpiperazin-1-yl)ethyl] benzoate |
InChI |
InChI=1S/C26H28N2O4S.C4H4O4/c1-33(30,31)24-14-12-21(13-15-24)25(32-26(29)22-8-4-2-5-9-22)20-27-16-18-28(19-17-27)23-10-6-3-7-11-23;5-3(6)1-2-4(7)8/h2-15,25H,16-20H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
JOZGVBRTBOOEHB-BTJKTKAUSA-N |
SMILES isomérico |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CS(=O)(=O)C1=CC=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-(4-methoxyphenyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12725223.png)

